Cas no 28783-37-1 (2-(4-bromothiophen-2-yl)ethan-1-amine)

2-(4-Bromothiophen-2-yl)ethan-1-amine is a brominated thiophene derivative featuring a primary amine functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The bromine substituent enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex heterocyclic systems. The ethylamine side chain provides a handle for further functionalization, facilitating the development of bioactive molecules or ligands for catalysis. This compound is particularly valuable in medicinal chemistry for the design of thiophene-based scaffolds, owing to its balanced reactivity and stability. Its well-defined structure ensures reproducibility in synthetic applications.
2-(4-bromothiophen-2-yl)ethan-1-amine structure
28783-37-1 structure
商品名:2-(4-bromothiophen-2-yl)ethan-1-amine
CAS番号:28783-37-1
MF:C6H8NSBr
メガワット:206.10342
MDL:MFCD04114541
CID:239910
PubChem ID:15036615

2-(4-bromothiophen-2-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-Thiopheneethanamine,4-bromo-
    • 2-(4-bromothiophen-2-yl)ethanamine
    • 2-(4-BROMO-THIOPHEN-2-YL)ETHYLAMINE,
    • 4-bromo-2-Thiopheneethanamine
    • 2-(2-CHLOROPHENOXY)PROPIONIC ACID
    • 2-(4-bromanylthiophen-2-yl)ethanamine
    • 2-(4-bromo-2-thienyl)-ethylamine
    • 2-(4-bromo-2-thiophenyl)ethanamine
    • 2-(4-bromo-thien-2-yl)-ethylamine
    • 2-(4-bromothiophen-2-yl)ethylamine
    • 2-Thiopheneethanamine,4-bromo
    • 2-(4-Bromo-thiophen-2-yl)-ethylamine
    • 2-(4-bromothiophen-2-yl)ethan-1-amine
    • AKOS009260896
    • SB36394
    • 28783-37-1
    • FT-0719209
    • A819589
    • SCHEMBL70199
    • 2-(4-bromo-thiophen-2-yl)ethylamine
    • PBCITPUKHNCINI-UHFFFAOYSA-N
    • DTXSID50567315
    • 2-Thiopheneethanamine, 4-bromo-
    • CS-0266498
    • [2-(4-bromo-2-thienyl)ethyl]amine
    • 2(4-bromo-2-thienyl)-ethylamine
    • EN300-1262458
    • DB-067988
    • MDL: MFCD04114541
    • インチ: InChI=1S/C6H8BrNS/c7-5-3-6(1-2-8)9-4-5/h3-4H,1-2,8H2
    • InChIKey: PBCITPUKHNCINI-UHFFFAOYSA-N
    • ほほえんだ: C(CN)C1=CC(=CS1)Br

計算された属性

  • せいみつぶんしりょう: 204.95600
  • どういたいしつりょう: 204.95608g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 89.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 54.3Ų

じっけんとくせい

  • PSA: 54.26000
  • LogP: 2.71210

2-(4-bromothiophen-2-yl)ethan-1-amine セキュリティ情報

2-(4-bromothiophen-2-yl)ethan-1-amine 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(4-bromothiophen-2-yl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1130794-500mg
2-(4-Bromo-thiophen-2-yl)-ethylamine
28783-37-1 95%
500mg
$340 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0078-500mg
2-(4-Bromo-thiophen-2-yl)-ethylamine
28783-37-1 96%
500mg
2535.65CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0078-500mg
2-(4-Bromo-thiophen-2-yl)-ethylamine
28783-37-1 96%
500mg
¥2614.44 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0078-250mg
2-(4-Bromo-thiophen-2-yl)-ethylamine
28783-37-1 96%
250mg
¥1731.3 2025-01-21
Enamine
EN300-1262458-1000mg
2-(4-bromothiophen-2-yl)ethan-1-amine
28783-37-1
1000mg
$231.0 2023-10-02
eNovation Chemicals LLC
Y1130794-50mg
2-(4-Bromo-thiophen-2-yl)-ethylamine
28783-37-1 95%
50mg
$190 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1337168-50mg
2-(4-Bromothiophen-2-yl)ethan-1-amine
28783-37-1 95+%
50mg
¥1393.00 2024-05-20
Enamine
EN300-1262458-0.05g
2-(4-bromothiophen-2-yl)ethan-1-amine
28783-37-1
0.05g
$194.0 2023-06-08
Enamine
EN300-1262458-2500mg
2-(4-bromothiophen-2-yl)ethan-1-amine
28783-37-1
2500mg
$444.0 2023-10-02
Enamine
EN300-1262458-10000mg
2-(4-bromothiophen-2-yl)ethan-1-amine
28783-37-1
10000mg
$1512.0 2023-10-02

2-(4-bromothiophen-2-yl)ethan-1-amine 関連文献

2-(4-bromothiophen-2-yl)ethan-1-amineに関する追加情報

Comprehensive Overview of 2-(4-bromothiophen-2-yl)ethan-1-amine (CAS No. 28783-37-1)

2-(4-bromothiophen-2-yl)ethan-1-amine (CAS No. 28783-37-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This brominated thiophene derivative is characterized by its unique molecular structure, combining a bromothiophene core with an ethylamine side chain. The presence of both electron-withdrawing bromine and electron-donating amine groups makes it a versatile intermediate for synthesizing complex molecules.

In recent years, the demand for heterocyclic compounds like 2-(4-bromothiophen-2-yl)ethan-1-amine has surged due to their applications in drug discovery and optoelectronic materials. Researchers are particularly interested in its potential as a building block for small-molecule inhibitors and organic semiconductors. The compound's thiophene ring contributes to π-conjugation, a property highly valued in developing OLEDs and photovoltaic materials.

The synthesis of CAS No. 28783-37-1 typically involves palladium-catalyzed cross-coupling reactions, a topic frequently searched in academic databases. Many users inquire about "efficient synthesis routes for brominated thiophene amines" or "thiophene derivatives in medicinal chemistry", reflecting the compound's relevance. Its molecular weight (220.12 g/mol) and moderate lipophilicity make it suitable for central nervous system drug development, another trending research area.

From a structure-activity relationship perspective, the 4-bromo substitution on the thiophene ring allows for further functionalization via Suzuki-Miyaura coupling – a technique widely discussed in organic chemistry forums. The compound's amine group enables salt formation, improving solubility for formulation development, a common challenge addressed in pharmaceutical manufacturing queries.

Analytical characterization of 2-(4-bromothiophen-2-yl)ethan-1-amine typically involves NMR spectroscopy (showing distinctive aromatic proton signals at 6.5-7.5 ppm) and mass spectrometry. These techniques are frequently searched alongside "thiophene derivative analysis methods", indicating strong user interest in quality control protocols. The compound's thermal stability (decomposition above 200°C) makes it suitable for high-temperature applications in material science.

In the context of green chemistry trends, researchers are exploring catalyst-free methods to synthesize this compound, responding to searches like "sustainable synthesis of bromo-thiophene derivatives". The pharmacophore potential of its molecular framework also aligns with current interests in fragment-based drug design, particularly for kinase targets – a hot topic in cancer research publications.

Regulatory aspects of 28783-37-1 show compliance with major chemical inventories (e.g., TSCA, EINECS), addressing common compliance queries. Its handling precautions (standard organic compound protocols) and storage conditions (2-8°C under inert atmosphere) are frequently searched operational parameters by laboratory personnel.

The commercial availability of 2-(4-bromothiophen-2-yl)ethan-1-amine from specialty chemical suppliers meets demand from both academic researchers and industrial R&D teams. Market analysis reveals growing interest in this fine chemical, particularly from regions with strong pharmaceutical innovation ecosystems, matching geographic trends in search engine data.

Future research directions for this compound likely involve structure optimization for specific biological targets or material properties, a subject generating numerous scholarly citations. Its scalable synthesis and derivatization potential position it as a valuable asset in both combinatorial chemistry and materials discovery pipelines.

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